molecular formula C18H21ClN4O B2536803 (4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034451-01-7

(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2536803
CAS No.: 2034451-01-7
M. Wt: 344.84
InChI Key: LTHIDGVGALNVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone” features a hybrid structure combining a 4-chlorophenyl-substituted piperazine moiety linked via a methanone group to a partially hydrogenated benzoimidazole core.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-2-4-15(5-3-14)22-7-9-23(10-8-22)18(24)13-1-6-16-17(11-13)21-12-20-16/h2-5,12-13H,1,6-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHIDGVGALNVOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a piperazine derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and psychiatry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably:

  • Dopamine Receptors : The compound exhibits high affinity for dopamine D4 receptors, which are implicated in mood regulation and psychotic disorders. The IC50 value for receptor binding is reported to be as low as 0.057 nM, indicating potent activity against this target .
  • Anticancer Activity : Studies have shown that derivatives of piperazine can inhibit the growth of various cancer cell lines. For instance, compounds similar to this one demonstrated significant cytotoxicity against liver (HUH7) and breast (MCF7) cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/EnzymesObserved EffectsReference
Dopamine D4 BindingHuman dopamine D4 receptorHigh affinity (IC50 = 0.057 nM)
CytotoxicityCancer cell lines (e.g., HUH7, MCF7)Significant growth inhibition
Enzyme InhibitionMMP-3, Carbonic AnhydraseDiverse pharmacological effects

Case Studies and Research Findings

  • Anticancer Efficacy : A study investigated the cytotoxic effects of piperazine derivatives on several cancer cell lines. The results indicated that the tested compounds exhibited significant inhibitory effects on cell viability across liver and breast cancer models. For example, compound 5a showed promising results with a time-dependent cytotoxicity profile .
  • Neuropharmacological Studies : Research has indicated that piperazine derivatives can modulate neurotransmitter systems effectively. A specific study highlighted how the compound's structure allows it to interact selectively with dopamine receptors, potentially leading to therapeutic applications in treating schizophrenia or depression .
  • Mechanistic Insights : Further investigations into the molecular dynamics revealed that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its selectivity and potency against specific receptors involved in disease pathology .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of piperazine and benzimidazole can induce apoptosis in cancer cells through various mechanisms.

Case Study : A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 2.5 µM against MCF-7 cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-72.5
Compound BHeLa3.0

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar piperazine derivatives have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli15 µg/mL
Compound YS. aureus12 µg/mL

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents.

Neuropharmacological Effects

Piperazine derivatives are often investigated for their neuropharmacological properties, including anxiolytic and antidepressant effects. The presence of the tetrahydrobenzoimidazole moiety may enhance these effects.

Research Findings : In animal models, compounds similar to (4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone have shown promise in reducing anxiety-like behaviors in rodents when administered at low doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Variations
  • Chlorophenyl vs. Fluorophenyl Groups: Compounds 4 and 5 in feature 4-chlorophenyl and 4-fluorophenyl substituents, respectively, attached to thiazole cores. Both were synthesized in high yields and crystallized in triclinic $ P\overline{1} $ symmetry . The chloro group’s higher lipophilicity compared to fluorine may enhance membrane permeability but could also reduce solubility.
  • Trifluoromethylphenyl Groups :
    Compound 5 in and the patent compound in incorporate trifluoromethyl (CF₃) substituents. The CF₃ group is strongly electron-withdrawing, which can modulate receptor-binding affinity and metabolic stability compared to chloro or fluoro groups .

2.2 Heterocyclic Core Differences
  • Benzoimidazole vs. Thiazole/Imidazole: The target compound’s benzoimidazole core differs from the thiazole in and imidazole in .
  • Piperazine Linkage :
    The piperazine moiety is a common feature in all compared compounds. Its conformational flexibility allows for optimal positioning of substituents in biological targets. For example, the patent compound in uses a piperazine-ethyl group to connect to a trifluoromethylphenylamine, suggesting tailored steric and electronic effects .

Data Table: Comparative Analysis of Structural Analogs

Compound Core Heterocycle Substituent Synthesis Yield Crystallography Key Feature Reference
Target Compound Benzoimidazole 4-Chlorophenyl Not reported Not reported High lipophilicity -
Compound 4 () Thiazole 4-Chlorophenyl High Triclinic $ P\overline{1} $ Planar conformation
Compound 5 () Thiazole 4-Fluorophenyl High Triclinic $ P\overline{1} $ Perpendicular fluorophenyl
Compound 5 () Pyrazolopyrimidine 4-CF₃-phenyl Not specified Not specified Electron-withdrawing CF₃ group
Patent Compound () Imidazole 4-CF₃-phenyl Not reported Not reported Piperazine-ethyl linkage

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and optimizing the yield of (4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and carbonylation. Optimization requires systematic variation of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
  • Catalysts : Use coupling agents like HATU or EDCI for efficient amide formation.
  • Temperature : Controlled heating (50–80°C) improves reaction rates without degrading sensitive functional groups .
    • Quality Control : Monitor intermediates via TLC or HPLC to ensure stepwise progression.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the piperazine and benzimidazole moieties via 1^1H and 13^{13}C NMR, focusing on aromatic proton shifts and coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns consistent with chlorine presence .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are suitable for initial target identification of this compound?

  • Methodological Answer : Prioritize receptor-binding assays and enzyme inhibition studies:

  • Radioligand Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}) or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting compounds.
  • Kinase Inhibition Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like PI3K or MAPK .
  • Computational Docking : Align the compound’s 3D structure (generated via DFT calculations) with protein targets (e.g., GPCRs) using AutoDock Vina .

Advanced Research Questions

Q. How to design in vivo studies to evaluate the pharmacokinetics and toxicity of this compound?

  • Methodological Answer : Implement a tiered experimental design:

  • Pharmacokinetics (PK) : Administer the compound intravenously/orally to rodents, collecting plasma at timed intervals. Analyze via LC-MS/MS to determine CmaxC_{\text{max}}, t1/2t_{1/2}, and bioavailability. Include tissue distribution studies (e.g., brain penetration) .
  • Toxicology : Conduct 28-day repeated-dose studies in two species (rat and dog), monitoring hematological, hepatic, and renal parameters. Use histopathology to identify organ-specific toxicity .
  • Dose Optimization : Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with efficacy/toxicity .

Q. What strategies resolve contradictions in the compound’s reported biological activities across studies?

  • Methodological Answer : Address discrepancies through:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability. Use reference compounds (e.g., clozapine for receptor binding) as internal controls .
  • Meta-Analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to identify trends. Adjust for confounding factors like solvent choice (DMSO vs. saline) .
  • Mechanistic Follow-Up : Use CRISPR-edited cell lines to isolate target pathways and rule off-target effects .

Q. How to assess the environmental impact and degradation pathways of this compound?

  • Methodological Answer : Adopt a multi-compartment approach:

  • Abiotic Degradation : Expose the compound to UV light (simulating sunlight) in aqueous solutions, monitoring breakdown products via LC-HRMS. Identify chlorinated byproducts .
  • Biotic Transformation : Incubate with soil microbiota or liver microsomes to study enzymatic metabolism. Track metabolites using isotopic labeling (14^{14}C) .
  • Ecotoxicity : Conduct acute/chronic assays on Daphnia magna and algae to determine EC50_{50} values. Cross-reference with QSAR models to predict bioaccumulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.